

physicochemical properties of 4-Bromofuran-2-carboxamide

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Compound of Interest

Compound Name: 4-Bromofuran-2-carboxamide

Cat. No.: B1526607

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Bromofuran-2-carboxamide**

Introduction

4-Bromofuran-2-carboxamide is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry. Its structure, featuring a furan ring substituted with both a bromine atom and a carboxamide group, imparts specific reactivity and physical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, particularly in the synthesis of more complex structures such as 6-Phenanthridinones and in the study of supramolecular hydrogen bonding patterns^[1]. This guide provides a detailed examination of its chemical identity, core physicochemical parameters, spectroscopic profile, and the standardized experimental protocols used to determine these properties.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. **4-Bromofuran-2-carboxamide** is cataloged with a unique set of identifiers that ensure its unambiguous recognition in databases and regulatory documents.

Identifier	Value	Source
CAS Number	957345-95-8	[1]
Molecular Formula	C ₅ H ₄ BrNO ₂	[1]
Molecular Weight	189.996 g/mol	[1]
IUPAC Name	4-bromofuran-2-carboxamide	[1]
SMILES	C1=C(OC=C1Br)C(=O)N	[1]
InChI Key	UDNSRLLRTQICFU- UHFFFAOYSA-N	[1]

The molecular architecture dictates the compound's properties. The furan ring introduces aromaticity and a degree of planarity, while the carboxamide group provides sites for hydrogen bonding, and the bromine atom influences both reactivity and lipophilicity.

Caption: 2D Chemical Structure of **4-Bromofuran-2-carboxamide**.

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in various systems, from reaction vessels to biological environments. These parameters influence solubility, permeability, and formulation strategies in drug development.

Experimental and Predicted Properties

While extensive experimental data for **4-bromofuran-2-carboxamide** is not widely published, related compounds and computational models provide valuable insights. It is crucial to distinguish between experimentally determined values and in-silico predictions.

Property	Value / Data	Notes
Melting Point	Data not available	The related precursor, 4-Bromo-2-furoic acid, has a high melting point of 230-232 °C, suggesting strong crystal lattice interactions ^[2] . Experimental determination via Differential Scanning Calorimetry (DSC) is recommended.
Boiling Point	Data not available	The parent acid has a boiling point of 283.9 °C at 760 mmHg ^[2] . The amide is expected to have a high boiling point, likely with decomposition.
Aqueous Solubility	Data not available	The presence of the amide group provides hydrogen bonding capability, but the brominated furan core is largely lipophilic. Solubility is a critical parameter that must be determined experimentally.
LogP (Octanol/Water)	1.83 (Predicted)	This value is for the corresponding methyl ester, suggesting moderate lipophilicity ^[3] . The amide is likely to be less lipophilic due to its hydrogen bonding donors. An accurate LogP for the amide should be determined experimentally.
Topological Polar Surface Area (TPSA)	39.44 Å ² (Predicted)	This value, calculated for the methyl ester, indicates the molecule has polar

characteristics that will influence its membrane permeability and solubility[3]. The TPSA of the amide is expected to be higher.

Significance of Properties in a Research Context

- Solubility: This is a cornerstone of drug development. Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic potential[4][5]. For synthetic applications, solubility dictates the choice of solvent systems and reaction conditions.
- Lipophilicity (LogP): The LogP value provides a measure of a compound's partitioning between a nonpolar (octanol) and polar (water) phase. It is a key indicator of a drug's ability to cross cell membranes and its potential for metabolic clearance[6].
- Melting Point: The melting point is an indicator of molecular symmetry, packing efficiency, and the strength of intermolecular forces in the crystal lattice. A high melting point often correlates with lower solubility[5].

Spectroscopic and Analytical Characterization

While specific spectra are proprietary to suppliers, the structure of **4-bromofuran-2-carboxamide** allows for the prediction of its key spectroscopic features, which are essential for identity confirmation and purity assessment.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the two protons on the furan ring, likely appearing as doublets in the aromatic region. The two protons of the primary amide ($-\text{NH}_2$) may appear as a broad singlet, and its chemical shift can be solvent-dependent.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show five unique signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands. Key signals would include N-H stretching from the amide

group (typically two bands around 3100-3500 cm⁻¹), a strong C=O stretch from the amide carbonyl (around 1650-1690 cm⁻¹), and C-Br stretching in the lower frequency region.

- **MS (Mass Spectrometry):** Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a nearly 1:1 natural abundance), with two major peaks at m/z values corresponding to [M]⁺ and [M+2]⁺ that are two mass units apart and of similar intensity.

Experimental Protocols for Property Determination

To ensure scientific rigor, physicochemical properties should be determined using validated experimental methods. Below are outlines for key analytical procedures.

Workflow for Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used early in drug discovery to assess how much of a compound will dissolve in a buffer after being introduced from a concentrated DMSO stock solution. This mimics the conditions of many biological assays.

Caption: Standard workflow for kinetic solubility measurement.

Protocol Steps:

- **Stock Solution Preparation:** Accurately prepare a high-concentration stock solution of **4-bromofuran-2-carboxamide** (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
- **Assay Plate Preparation:** Add the DMSO stock solution to a multi-well plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize co-solvent effects.
- **Incubation:** Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking for a set period (e.g., 1.5-2 hours) to allow the system to reach equilibrium.
- **Precipitate Removal:** Subject the plate to centrifugation to pellet any precipitated compound. Alternatively, use a filter plate.

- Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical technique like HPLC-UV or LC-MS/MS by comparing the response to a calibration curve prepared in the same buffer/DMSO mixture.
- Causality and Validation: This method is "kinetic" because it measures the solubility of the form that precipitates from a supersaturated solution, which is often relevant for oral absorption. The protocol is validated by running known high- and low-solubility control compounds in parallel.

Shake-Flask Method for LogP Determination (Gold Standard)

- System Preparation: Prepare a biphasic system of n-octanol and water (or buffer at pH 7.4). The two phases must be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
- Compound Addition: Dissolve a known amount of **4-bromofuran-2-carboxamide** in the aqueous or octanol phase.
- Equilibration: Add the second phase and shake the mixture vigorously for several hours to allow the compound to partition between the two layers until equilibrium is reached.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

4-Bromofuran-2-carboxamide is a synthetically useful molecule whose full potential is unlocked through a thorough understanding of its physicochemical properties. While publicly available experimental data is limited, predictive models and the properties of related analogs

provide a strong starting point for research. The experimental protocols outlined in this guide offer a clear path for researchers to generate the robust data needed for applications ranging from reaction optimization to the rational design of novel therapeutics. The interplay between its moderate lipophilicity, hydrogen bonding capacity, and structural rigidity makes it a compound of continued interest in chemical science.

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